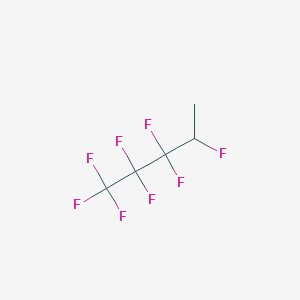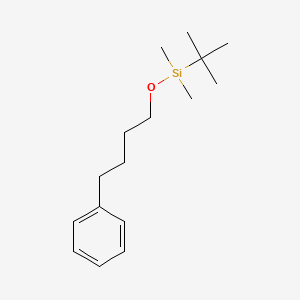
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- is a chemical compound with the molecular formula C16H28OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- typically involves the reaction of silanes with alcohols or phenols under controlled conditions. One common method is the hydrosilylation reaction, where a silane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and precise reaction control to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a wide range of functionalized silanes .
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for various biological applications.
Industry: It is used in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. These interactions are crucial for its applications in synthesis, surface modification, and material science .
Comparación Con Compuestos Similares
Similar Compounds
Silane, (1,1-dimethylethyl)diphenyl(4-phenylbutoxy)-: This compound has a similar structure but contains diphenyl groups instead of dimethyl groups.
Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-: This compound has a methyl group on the phenoxy ring instead of a phenylbutoxy group.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- is unique due to its specific combination of functional groups, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Número CAS |
72064-43-8 |
|---|---|
Fórmula molecular |
C16H28OSi |
Peso molecular |
264.48 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(4-phenylbutoxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-16(2,3)18(4,5)17-14-10-9-13-15-11-7-6-8-12-15/h6-8,11-12H,9-10,13-14H2,1-5H3 |
Clave InChI |
GWTVWTFDFPRVML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
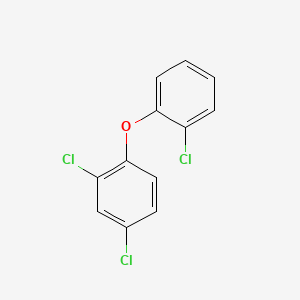
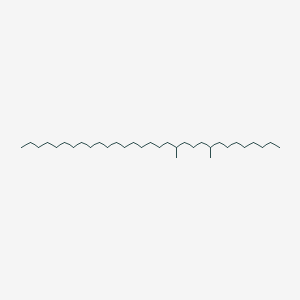
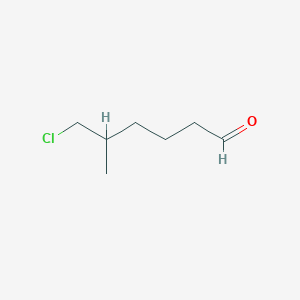
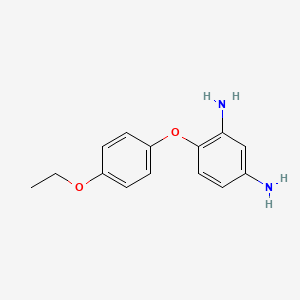
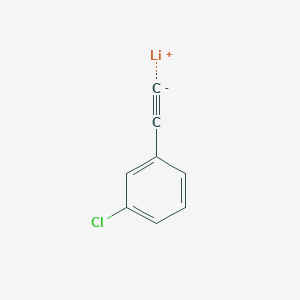
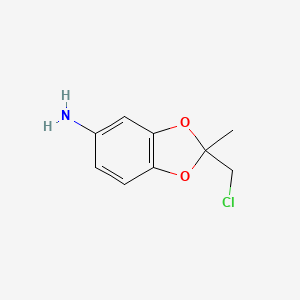
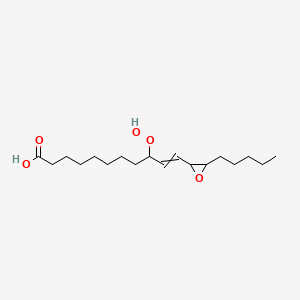
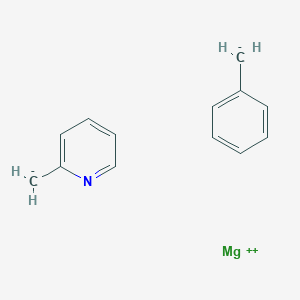
![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)
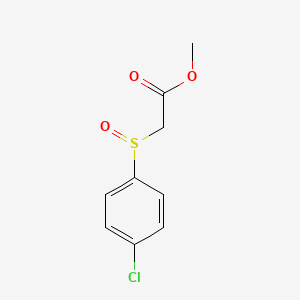
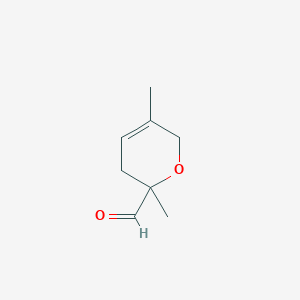
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
